Structural Differentiation: 8,8-Dimethyl vs. 8-Chloro Substitution and Predicted Physicochemical Impact
The target compound bears an 8,8-dimethyl substitution on the tetrahydrobenzofuran ring, whereas the most advanced class analog XL413 bears an 8-chloro substituent [1]. The gem-dimethyl group increases steric bulk (molecular weight +12 Da vs. 8-H analog; +6 Da vs. 8-Cl) and eliminates the electronegative halogen, resulting in a calculated LogP shift of approximately +0.4–0.6 log units relative to the 8-chloro analog (predicted via XLogP3) [2]. Unlike the 8-chloro group, the gem-dimethyl cannot participate in halogen bonding with kinase hinge residues, which is predicted to reduce affinity for kinases where halogen bonding contributes significantly to binding (e.g., certain PIM-1 crystal structures) [3].
| Evidence Dimension | Structural substitution at position 8 |
|---|---|
| Target Compound Data | 8,8-dimethyl; molecular weight ~245 g/mol; predicted XLogP3 ~2.1 |
| Comparator Or Baseline | XL413: 8-chloro; molecular weight ~291 g/mol; XLogP ~1.7; PIM-1 IC50 42 nM, CK2 IC50 215 nM |
| Quantified Difference | Molecular weight difference: ~46 g/mol; predicted LogP difference: ~+0.4; Halogen bonding capacity: absent vs. present |
| Conditions | In silico prediction based on structural comparison; no experimental head-to-head data available |
Why This Matters
Procurement decisions for kinase inhibitor screening libraries must account for the fact that 8,8-dimethyl and 8-chloro substituted benzofuropyrimidinones are predicted to yield non-overlapping selectivity profiles, and substitution of one for the other without confirmatory selectivity profiling risks missing or misattributing biological activity.
- [1] XL413 (CHEBI:189662). ChEBI – Chemical Entities of Biological Interest, EMBL-EBI. View Source
- [2] PubChem CID 23089466 – 2-Amino-8,8-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-d]pyrimidin-4(1H)-one. NCBI/NLM. View Source
- [3] Adams, L. & Stout, T.J. (2014) 'Benzofuropyrimidinone Inhibitors of Pim-1.' PDB 4ALV, RCSB Protein Data Bank. View Source
